5-(Phenylthio)pentan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
81358-55-6 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
InChI Key |
DPYONJUXZNJARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization Within Organosulfur Chemistry
Organosulfur chemistry, the study of the synthesis and properties of organic compounds containing sulfur, is a vast and significant area of chemical science. wikipedia.org Sulfur-containing compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, and are key components in numerous pharmaceuticals, including penicillin and sulfa drugs. wikipedia.orgjmchemsci.com In synthetic chemistry, organosulfur compounds are valued as versatile intermediates and reagents. nih.govwiley.com The sulfur atom, being in the same group as oxygen but less electronegative and more polarizable, imparts unique reactivity to the molecules it is part of. wikipedia.org
5-(Phenylthio)pentan-2-one is classified within this field as a keto-sulfide (or thioether). wikipedia.orgjmchemsci.com Sulfides are a fundamental class of organosulfur compounds characterized by a C-S-C bond linkage. jmchemsci.com The presence of the sulfur atom in this compound influences its chemical behavior, distinguishing it from simple ketones. The thioether group can participate in reactions such as oxidation to form sulfoxides and sulfones, and the sulfur atom can influence the reactivity of adjacent carbon atoms, making it a useful functional group in synthetic strategies. smolecule.com The resurgence of interest in organosulfur chemistry has been partly fueled by its impact on stereocontrolled processes and the synthesis of heterocyclic compounds, areas where building blocks like this compound are relevant. exlibrisgroup.com
Significance As a Building Block in Synthetic Methodologies
The utility of 5-(Phenylthio)pentan-2-one as a building block in organic synthesis is a direct result of its bifunctional nature. The molecule contains both a nucleophilic sulfur atom and an electrophilic ketone carbonyl group, along with an aromatic ring, allowing for a diverse range of chemical transformations.
Several synthetic routes exist for its preparation, including the nucleophilic substitution reaction between thiophenol and an appropriate alkyl halide, or the reaction of thiols with ketones. smolecule.com A method for synthesizing related β-sulfanyl ketones involves the reaction of acetone (B3395972) and thiols promoted by methanesulfonic anhydride (B1165640) and sulfuric acid. nih.govmdpi.com
Once formed, this compound serves as a valuable precursor for more complex molecules:
Reactions at the Ketone: The ketone group can be reduced using standard reagents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol, 5-(phenylthio)pentan-2-ol. smolecule.comhoffmanchemicals.comchemsynthesis.com It can also undergo oxidation or participate in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to form alkenes. smolecule.comthieme-connect.com
Reactions involving the Thioether: The phenylthio group can be oxidized to a sulfoxide (B87167) or a sulfone using agents like hydrogen peroxide. smolecule.com These oxidized derivatives have different electronic and steric properties, further expanding the synthetic utility of the original scaffold. The sulfur atom also facilitates transition-metal-catalyzed cross-coupling reactions. smolecule.com
Cyclization Reactions: The pentan-2-one backbone provides a chain length that is well-suited for intramolecular cyclization processes, enabling the formation of five- and six-membered rings. smolecule.com For instance, related building blocks like 2-(phenylthio)-2-penten-5-olide, derived from δ-valerolactone, have been used to synthesize a variety of 3-substituted pentan-5-olides, which are valuable heterocyclic structures. oup.com
The phenylthio group can act as both a stabilizing substituent and a directing group in these synthetic transformations, highlighting the compound's role as a versatile intermediate. smolecule.com
Overview of Research Trajectories for 5 Phenylthio Pentan 2 One
Elaboration of Established Synthetic Routes for this compound
Traditional methods for synthesizing this compound have laid the groundwork for understanding carbon-sulfur bond formation in ketone-containing molecules. These routes primarily rely on nucleophilic substitution and carbonyl functionalization strategies.
Nucleophilic Substitution Approaches for Thioether Formation
Nucleophilic substitution is a cornerstone in the synthesis of thioethers, including this compound. smolecule.com These methods typically involve the reaction of a sulfur-based nucleophile with a suitable electrophile.
A common and straightforward approach is the reaction of thiophenol with an alkyl halide under basic conditions. smolecule.com The thiolate anion, generated by a base, acts as a potent nucleophile, displacing a halide from an appropriate pentan-2-one precursor. Research indicates that primary alkyl halides generally provide better yields compared to secondary halides due to reduced steric hindrance. smolecule.com Another classical method involves the deprotonation of thiophenol with a strong base like sodium hydride to generate the highly nucleophilic phenylthio anion, which then reacts with the electrophile. smolecule.com
A notable advancement in this area is the use of a benzotriazole-mediated approach. This method utilizes α-benzotriazolylalkyl phenyl sulfides as nucleophilic reagents that react with enamines in the presence of a catalyst like zinc bromide. The benzotriazole (B28993) group serves as an excellent leaving group, facilitating the formation of the desired phenylthio ketone. smolecule.com
Table 1: Comparison of Nucleophilic Substitution Methods for Thioether Synthesis
| Method | Reagents | Conditions | Advantages | Limitations |
| Alkyl Halide & Thiophenol | Alkyl halide, Thiophenol, Base | Basic conditions | Simple, readily available reagents | Limited by halide reactivity and steric hindrance |
| Thiophenol & Strong Base | Thiophenol, Sodium Hydride | Anhydrous conditions | Generates a highly reactive nucleophile | Requires handling of strong, moisture-sensitive bases |
| Benzotriazole-mediated | α-Benzotriazolylalkyl phenyl sulfide (B99878), Enamine, ZnBr₂ | Reflux in Dichloromethane | Utilizes a good leaving group, versatile | Multi-step process to prepare the sulfide reagent |
Carbonyl Functionalization and Chain Elongation Strategies
The synthesis of this compound can also be achieved by modifying the carbonyl group or by extending a carbon chain. These strategies offer alternative pathways to introduce the required functionalities.
One such strategy involves the Michael addition of thiophenol to an α,β-unsaturated ketone. smolecule.com This reaction, typically catalyzed by a base, forms the carbon-sulfur bond at the β-position relative to the carbonyl group, directly yielding a γ-keto thioether structure.
Chain elongation methods can also be employed. For instance, a shorter carbonyl compound can be functionalized and then extended to the desired five-carbon chain with the phenylthio group at the appropriate position. These multi-step sequences provide flexibility in accessing a variety of analogues.
Development of Novel and Efficient Synthetic Pathways
In recent years, the focus has shifted towards developing more efficient, selective, and environmentally friendly methods for the synthesis of thioethers like this compound.
Catalytic Methods for Thioether Synthesis
Transition-metal catalysis has revolutionized the formation of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. thieme-connect.comthieme-connect.deresearchgate.net
Copper-Catalyzed Cross-Coupling: The Ullmann-type coupling, which involves the reaction of thiols with aryl halides in the presence of a copper catalyst, is a well-established method. thieme-connect.com Modern variations of this reaction often employ ligands to enhance the efficiency and lower the reaction temperatures. thieme-connect.com Copper catalysts are preferred due to their low cost and toxicity. researchgate.net The Chan-Lam coupling, which uses boronic acids as coupling partners, is another attractive copper-catalyzed method that can be performed under aerobic conditions. thieme-connect.comresearchgate.net
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly efficient for C-S cross-coupling reactions, often referred to as the Migita coupling. thieme-connect.de These reactions typically show good functional group tolerance and can be used with a variety of aryl halides. thieme-connect.de
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful alternative, especially for the coupling of less reactive aryl chlorides and for sterically demanding substrates. researchgate.net
Other Metal Catalysts: Other metals like iron and bismuth have also been explored for dehydrative thioetherification reactions, which involve the coupling of alcohols and thiols. chemrevlett.com
Recent advancements also include photochemical organocatalytic methods that utilize light to generate radicals for thioether synthesis under mild conditions, avoiding the use of metals and harsh reagents. acs.org
Table 2: Overview of Catalytic Methods for Thioether Synthesis
| Catalyst Type | Reaction Type | Key Features |
| Copper | Ullmann, Chan-Lam Coupling | Low cost, low toxicity, can be aerobic |
| Palladium | Migita Coupling | High efficiency, good functional group tolerance |
| Nickel | Cross-Coupling | Effective for less reactive substrates |
| Iron, Bismuth | Dehydrative Thioetherification | Couples alcohols and thiols |
| Photochemical Organocatalysis | Radical-based | Mild conditions, metal-free |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thioethers to minimize environmental impact. researchgate.netrsc.orgmdpi.comsioc-journal.cnsid.ir Key strategies include:
Use of Water as a Solvent: Performing reactions in water is highly desirable as it is a non-toxic and environmentally benign solvent. researchgate.netsioc-journal.cnsid.ir Several methods for thioether synthesis have been successfully adapted to aqueous conditions. researchgate.netsid.ir
Atom Economy: Reactions with high atom economy, such as addition reactions and catalytic cycles that minimize waste, are preferred. Dehydrative coupling reactions, for example, produce water as the only byproduct. chemrevlett.com
Use of Odorless Reagents: Traditional thiol-based syntheses are often plagued by the foul odor of thiols. The development of odorless thiol surrogates, such as xanthates, provides a greener alternative. mdpi.com
Metal-Free and Catalyst-Free Conditions: Whenever possible, avoiding the use of heavy metals and catalysts simplifies purification and reduces environmental concerns. nih.govresearchgate.netuq.edu.au Acid-mediated and electrochemical methods are examples of such approaches. nih.govrsc.org
A notable green approach is the "cascade O–S ER/AAROP" (oxygen–sulfur exchange reaction/aqueous anionic ring-opening polymerization) which allows for the synthesis of poly(hydroxyl thioether) directly from epoxides in water. rsc.org
Chemo- and Regioselective Synthesis of this compound Analogues
The ability to selectively synthesize analogues of this compound is crucial for exploring structure-activity relationships in various applications. This requires precise control over the placement of functional groups (regioselectivity) and the reaction of specific functional groups in the presence of others (chemoselectivity).
For instance, in the synthesis of spiroisoindolinone indenes, a Brønsted acid-catalyzed reaction of propargylic alcohols with aromatic nucleophiles proceeds with high chemo- and regioselectivity. irb.hr The reaction pathway can be influenced by the electronic properties of the substituents on the aromatic ring. irb.hr
Similarly, the synthesis of pyrazole-isoxazolines from the cyclocondensation of pyrazole-enaminones with hydroxylamine (B1172632) hydrochloride demonstrates high yields and selectivity. researchgate.net The regioselectivity of gold-catalyzed reactions, such as the Meyer-Schuster rearrangement and ring expansion cascades, allows for the synthesis of specific α-hydroxy-α-vinylcyclopentanones.
The selective oxidation of the thioether group in this compound to a sulfoxide (B87167) or sulfone provides another avenue for creating analogues with different electronic and steric properties. smolecule.com This transformation can be achieved using various oxidizing agents. smolecule.com
Control over chemo- and regioselectivity is often achieved by careful choice of catalysts, reaction conditions, and protecting groups. For example, palladium-catalyzed C-H functionalization can be directed to specific positions by using appropriate directing groups. beilstein-journals.org
Strategies for Modifying the Thioether Moiety
The thioether linkage and the associated phenyl ring in this compound represent key sites for synthetic modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Key strategies focus on the oxidation of the sulfur atom and substitution reactions on the aromatic ring.
Oxidation of the sulfide is a fundamental transformation that elevates the oxidation state of the sulfur atom, yielding the corresponding sulfoxide and sulfone. These transformations not only alter the electronic properties and reactivity of the molecule but also serve as intermediates for further synthetic manipulations. A common and effective method for this oxidation involves the use of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). smolecule.com The degree of oxidation, whether to the sulfoxide or the sulfone, can typically be controlled by the stoichiometry of the oxidant used. The resulting γ-keto sulfoxides and sulfones are valuable synthetic intermediates. For instance, γ-keto sulfones can be constructed through electrochemical rearrangement reactions, highlighting a modern approach to this class of compounds. rsc.org
The phenyl ring of the thioether moiety is also amenable to modification through electrophilic aromatic substitution. Under appropriate conditions, reactions such as nitration or halogenation can be performed, introducing substituents onto the aromatic ring. smolecule.com This allows for the fine-tuning of the molecule's steric and electronic properties. Furthermore, the entire phenylthio group can sometimes be displaced by other nucleophiles, offering a pathway to different sulfur-containing compounds or complete removal of the sulfur moiety. smolecule.com In the context of organometallic chemistry, the thioether can act as a directing group or participate in transition-metal-catalyzed cross-coupling reactions, leveraging the interaction between the sulfur atom and the metal center.
Table 1: Selected Methods for Thioether Moiety Modification
| Transformation | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂), m-CPBA | 5-(Phenylsulfinyl)pentan-2-one (Sulfoxide), 5-(Phenylsulfonyl)pentan-2-one (Sulfone) |
| Electrophilic Substitution | Nitrating or halogenating agents | Substituted Phenylthio-derivatives |
Approaches for Derivatization of the Ketone Functionality
The ketone carbonyl group in this compound is a versatile functional handle for a wide array of chemical transformations. These reactions enable the synthesis of a diverse range of derivatives, including alcohols, heterocycles, and carbon-carbon bond-extended structures.
A primary and straightforward derivatization is the reduction of the ketone to a secondary alcohol. This is commonly achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which selectively reduce the carbonyl group to yield 5-(phenylthio)pentan-2-ol. smolecule.comchemsynthesis.com Conversely, the ketone group can be subjected to oxidation to form carboxylic acids or other oxidized derivatives, although this often requires harsher conditions that might affect the thioether linkage. smolecule.com
Condensation reactions provide another major route for derivatization. The ketone can react with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine, to form stable, often crystalline, hydrazones. researchgate.net This reaction is a classic method for the characterization and derivatization of ketones. researchgate.net Similarly, reaction with hydroxylamine derivatives leads to the formation of oximes. thermofisher.com Both hydrazones and oximes are valuable intermediates that can be further modified; for example, they can be reduced to form the corresponding amines or participate in rearrangement reactions.
The α-carbon atom adjacent to the ketone can also be a site for functionalization. For example, α-sulfenylation can introduce a second thioether group, leading to α-ketothioethers. grafiati.com Furthermore, the ketone can serve as a substrate in carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons olefination, to convert the carbonyl into a carbon-carbon double bond, thereby extending the carbon chain. thieme-connect.com The pentan-2-one backbone also provides a suitable chain length for intramolecular cyclization processes, which can be initiated to form five- or six-membered heterocyclic rings.
Table 2: Common Derivatization Reactions of the Ketone Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |
| Condensation | 2,4-Dinitrophenylhydrazine | Hydrazone |
| Condensation | Hydroxylamine | Oxime |
| Olefination | Horner-Wadsworth-Emmons reagents (e.g., diethyl cyanomethylphosphonate) | Alkene |
Reactivity Profiles of the Ketone Carbonyl Group in this compound
The ketone functional group is a primary site of reactivity in this compound, participating in reactions typical of aliphatic ketones. smolecule.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. vanderbilt.edu
The carbonyl group of this compound readily undergoes nucleophilic addition reactions. A common transformation is the reduction of the ketone to a secondary alcohol, 5-(phenylthio)pentan-2-ol. This can be achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. smolecule.comsmolecule.com These reactions proceed via the addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
More complex nucleophilic additions can also be performed. For instance, fluoride-induced (phenylthio)difluoromethylation reactions have been successfully applied to various aldehydes and ketones. cas.cn This type of reaction, using reagents like [difluoro(phenylthio)methyl]trimethylsilane, allows for the formation of a new carbon-carbon bond at the carbonyl position, yielding a difluoromethyl carbinol. cas.cn In the context of α,β-unsaturated carbonyl compounds, such additions have been shown to occur selectively at the carbonyl carbon (1,2-addition). cas.cn
The ketone functionality allows this compound to participate in condensation reactions. Under basic or acidic conditions, the ketone can react with other carbonyl-containing molecules in aldol-type condensations, leveraging the nucleophilicity of its enolate form. vanderbilt.edu
Furthermore, the linear structure of this compound makes it a candidate for intramolecular cyclization. Research on related thioether ketones has shown that treatment with Lewis acids can induce intramolecular cyclization to form five- and six-membered rings. smolecule.com Such reactions highlight the compound's potential as a building block in the synthesis of more complex cyclic structures. smolecule.com The treatment of dicarbonyl compounds, in general, can lead to intramolecular aldol (B89426) condensations, with the formation of five- and six-membered rings being particularly favorable. vanderbilt.edu
Chemical Transformations Involving the Phenylthio Moiety
The phenylthio group (C₆H₅S-) introduces another reactive center into the molecule, distinct from the carbonyl group. The sulfur atom's ability to exist in various oxidation states and its role in C-S bond cleavage reactions are central to its chemical profile.
The sulfur atom in the thioether linkage is readily oxidized to form the corresponding sulfoxide or sulfone. smolecule.comsmolecule.com This transformation is a cornerstone of thioether chemistry, as sulfoxides and sulfones are valuable synthetic intermediates for reactions such as eliminations and rearrangements. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. nih.gov Advanced catalytic systems, such as those using organic ligand-modified polyoxomolybdates, have been developed for the highly efficient and selective oxidation of thioethers to sulfoxides. rsc.org
Table 1: Reagents for Thioether Oxidation
| Product | Common Reagents |
|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA) smolecule.com |
It has been noted in studies on similar substrates that the thioether can be oxidized without affecting other parts of the molecule, such as ketone groups, under appropriate conditions. rsc.org
The carbon-sulfur bond in the phenylthio group can be cleaved under specific reaction conditions. Reductive cleavage is a common strategy. For example, a two-step sequence involving oxidation of the thioether to a sulfoxide, followed by reduction with samarium(II) iodide (SmI₂), has been shown to effectively remove a phenylthio group. nih.gov Direct cleavage using reagents like Raney nickel has been attempted on similar systems, but is not always successful. nih.gov
Transition-metal catalysis also offers a route to C-S bond cleavage. Rhodium catalysts have been shown to facilitate C-S substitution reactions in α-thioketones, although in some cyclic ketones, the cleavage of the phenylthio group was observed to be slow. mdpi.com Another known transformation is the Haller-Bauer reaction, which involves the cleavage of non-enolizable ketones, including α-phenyl ketones, under basic conditions. acs.org
α-Carbon Reactivity and Enolization Studies of this compound
The carbon atoms adjacent to the ketone carbonyl group (α-carbons) in this compound exhibit enhanced acidity. vanderbilt.edu Deprotonation at these positions by a suitable base generates a nucleophilic enolate, which is a key intermediate in many carbonyl reactions, including alkylations and condensations. vanderbilt.edu
Halogenation and Alkylation at the α-Position
The α-position of ketones is a common site for functionalization, including halogenation and alkylation, which typically proceed through an enol or enolate intermediate. masterorganicchemistry.com
Halogenation: The α-halogenation of ketones can be performed under either acidic or basic conditions. While no specific studies on the halogenation of this compound were found, the general mechanism involves the reaction of the enol or enolate with a halogen, such as chlorine, bromine, or iodine. masterorganicchemistry.com The presence of the phenylthio group may influence the regioselectivity of the reaction if the ketone is unsymmetrical. For instance, in related systems, the aromatic ring can undergo electrophilic substitution like halogenation under appropriate conditions. smolecule.com
Alkylation: The alkylation of enolates with alkyl halides is a powerful method for forming new carbon-carbon bonds. chemistrysteps.com This reaction proceeds via an SN2 mechanism and is most effective with primary, primary benzylic, and primary allylic halides. chemistrysteps.com The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often necessary to ensure complete and irreversible formation of the enolate, thereby preventing side reactions like aldol condensation. chemistrysteps.com
For unsymmetrical ketones, the regioselectivity of alkylation can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate. chemistrysteps.commasterorganicchemistry.com The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton, often using a bulky base like LDA at low temperatures. chemistrysteps.commasterorganicchemistry.comyoutube.com The thermodynamic enolate, which is the more stable enolate, is favored under conditions that allow for equilibrium, typically using a smaller, stronger base like sodium hydride. chemistrysteps.comyoutube.com
While specific research on the alkylation of this compound is limited, studies on similar compounds provide insight. For example, the alkylation of the lithium enolate of 2-methylcyclohexanone (B44802) has been well-documented, demonstrating the ability to control regioselectivity. masterorganicchemistry.com
Table 1: General Conditions for α-Alkylation of Ketones
| Condition | Kinetic Enolate | Thermodynamic Enolate |
|---|---|---|
| Base | Lithium diisopropylamide (LDA) (bulky) | Sodium hydride (NaH) (small) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C) |
| Resulting Product | Alkylation at the less substituted α-carbon | Alkylation at the more substituted α-carbon |
This table presents generalized conditions for the selective formation of kinetic and thermodynamic enolates of unsymmetrical ketones, which are applicable principles for the alkylation of this compound. chemistrysteps.commasterorganicchemistry.comyoutube.com
Role of Enolates in Further Derivatization
The enolate of this compound is a versatile intermediate for a wide range of derivatization reactions beyond simple alkylation. Enolates are potent nucleophiles that can react with various electrophiles. masterorganicchemistry.comorgosolver.com
The formation of enolates is achieved by treating a carbonyl compound with a base to remove an α-proton. masterorganicchemistry.com The resulting enolate is a resonance-stabilized anion, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com The choice of base is crucial; strong bases like LDA are often used to ensure complete enolate formation. chemistrysteps.com
Once formed, the enolate of this compound can participate in a variety of reactions:
Aldol Reactions: Enolates can react with aldehydes and ketones in aldol addition and condensation reactions to form β-hydroxy ketones or α,β-unsaturated ketones, respectively. masterorganicchemistry.comorgosolver.com
Acylation: Reaction with acyl halides or anhydrides can introduce an acyl group at the α-position.
Michael Additions: As a nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds. orgosolver.com
The phenylthio group itself can also influence the reactivity and subsequent transformations. For instance, the sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties of the molecule and potentially act as a leaving group in subsequent reactions. smolecule.com
In a broader context, the enolates of β-heteroatom-substituted carbonyl compounds, a class to which this compound belongs, are valuable in annulation reactions. For example, the lithium enolates of methyl ketones have been shown to react with (β-(phenylthio)acryloyl)silanes in [3+2] annulation reactions to construct polyfunctionalized cyclopentenol (B8032323) derivatives. oup.com This highlights the potential of the enolate of this compound to serve as a building block for the synthesis of more complex cyclic structures.
Table 2: Potential Derivatization Reactions of this compound via its Enolate
| Reaction Type | Electrophile | Product Type |
|---|---|---|
| Alkylation | Alkyl halide | α-Alkyl-5-(phenylthio)pentan-2-one |
| Aldol Addition | Aldehyde or Ketone | β-Hydroxy-α-(substituted)-5-(phenylthio)pentan-2-one |
| Acylation | Acyl halide or Anhydride (B1165640) | β-Diketone derivative |
| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |
This table outlines potential synthetic transformations of this compound involving its enolate intermediate, based on general principles of enolate reactivity. masterorganicchemistry.comchemistrysteps.comorgosolver.com
Applications of 5 Phenylthio Pentan 2 One As a Key Synthetic Intermediate
Utilization in the Synthesis of Heterocyclic Compounds
The presence of both a nucleophilic sulfur atom and an electrophilic carbonyl carbon within the same molecule makes 5-(Phenylthio)pentan-2-one a promising candidate for the synthesis of various heterocyclic systems.
Construction of Sulfur-Containing Heterocycles
The inherent reactivity of the constituent functional groups of this compound suggests its potential utility in the formation of sulfur-containing heterocycles. For instance, intramolecular cyclization reactions could theoretically lead to the formation of five- or six-membered rings. Depending on the reaction conditions and the reagents employed, the formation of thiophenes, thiopyrans, or other related sulfur-containing heterocyclic systems could be envisioned. However, specific examples and detailed research findings on these transformations are currently absent from the scientific literature.
Annulation Reactions Leading to Complex Architectures
Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for the construction of complex molecular architectures. In principle, this compound could participate in such reactions, with the ketone functionality serving as a handle for the initial bond formation. Subsequent cyclization involving the phenylthio group could lead to the formation of fused or spirocyclic systems. The development of methodologies to achieve these transformations would be a valuable addition to the synthetic chemist's toolbox, though at present, no specific studies have been reported.
Role in Natural Product Synthesis and Analogue Development
The structural motifs present in this compound are reminiscent of fragments found in various natural products. This suggests its potential as a key intermediate in the total synthesis of complex bioactive molecules and their analogues.
Strategic Incorporation into Bioactive Molecules
The pentan-2-one backbone with a functionalizable phenylthio group could be strategically incorporated into the synthesis of natural products. The sulfur atom could serve as a linchpin for further molecular elaboration or could be a key feature of the final target molecule. While the potential is evident, the absence of published research in this area means that its practical application in total synthesis remains to be demonstrated.
Precursor for Advanced Pharmaceutical Intermediates
The development of novel pharmaceuticals often relies on the availability of unique and versatile building blocks. This compound, with its dual functionality, could serve as a precursor for the synthesis of more complex intermediates used in drug discovery. The ability to modify both the ketone and the phenylthio moiety would allow for the creation of a diverse library of compounds for biological screening. However, there is currently no documented use of this specific compound in the synthesis of pharmaceutical intermediates.
Application in Material Science Precursors
The incorporation of sulfur-containing moieties into organic materials can impart unique electronic and optical properties. While the application of this compound in material science is a speculative area, its structure suggests potential as a monomer or precursor for sulfur-containing polymers or functional materials. Research into the polymerization or modification of this compound for material science applications has not yet been reported.
Polymerization and Cross-linking Studies
The dual functionality of this compound makes it a molecule of interest for polymerization and cross-linking studies. The ketone and the phenylthio group can both participate in or be modified to facilitate polymerization reactions.
Organosulfur compounds, in general, are gaining attention in polymer chemistry due to the unique properties that the sulfur atom imparts to the resulting polymers. nih.govresearchgate.net These properties can include enhanced thermal stability, high refractive indices, and affinity for heavy metals. researchgate.net The development of organosulfur-based polymers is an active area of research, with applications in drug delivery and other advanced material systems. nih.gov
In the context of cross-linking, the formation of chemical bonds between polymer chains to create a three-dimensional network, this compound could serve as a precursor to a cross-linking agent. sigmaaldrich.com Cross-linking is a critical process for enhancing the mechanical properties and thermal stability of polymers. sigmaaldrich.com The thioether group, for example, could be oxidized to a sulfoxide (B87167) or sulfone, which could alter its reactivity and potential for cross-linking reactions. The development of novel cross-linking agents is essential for creating materials with specific performance characteristics for a range of applications, from coatings to biomedical devices. nih.gov
Table 1: Potential Polymerization Strategies Involving β-Ketosulfide Structures
| Polymerization Type | Potential Role of β-Ketosulfide | Resulting Polymer Characteristics |
| Condensation Polymerization | The ketone group can react with difunctional compounds (e.g., diamines, diols) to form polymers like polyimines or polyketals. | Potentially improved thermal stability and chemical resistance. |
| Addition Polymerization | The molecule can be functionalized with a polymerizable group (e.g., vinyl, acrylate) to act as a monomer. | Introduction of sulfur-related properties like a high refractive index or metal ion affinity. |
| Ring-Opening Polymerization | The β-ketosulfide could be part of a cyclic monomer structure that undergoes ring-opening polymerization. | Controlled polymer molecular weight and architecture. |
Development of Functional Materials
Functional materials are designed to possess specific properties that allow them to perform a particular function. The incorporation of sulfur-containing compounds into materials is a known strategy for imparting functionality. researchgate.net For example, sulfur-rich polymers have been investigated for their high refractive index, making them suitable for optical applications, and for their ability to bind to heavy metal ions, which is useful for environmental remediation. researchgate.net
The phenylthio group in this compound is a key feature that could be exploited in the design of functional materials. Thioethers are known to coordinate with various metal ions, suggesting that polymers or materials derived from this compound could be used as sensors, adsorbents for heavy metals, or as catalysts. researchgate.net
Furthermore, the β-ketosulfide moiety itself is a valuable precursor in organic synthesis for creating more complex molecules. beilstein-journals.orgnih.gov This reactivity could be harnessed to develop materials with responsive properties. For instance, the sulfur atom can be selectively oxidized, which would change the polarity and chemical properties of the material. This could be used to create "smart" materials that respond to oxidative stimuli. Organosulfur polymers have been shown to undergo degradation in oxidative environments, which could be advantageous for applications like targeted drug delivery systems where the drug is released in specific oxidative conditions within the body. nih.gov
Table 2: Potential Functional Material Applications Based on the β-Ketosulfide Moiety
| Application Area | Relevant Property of β-Ketosulfide Derivative | Potential Function |
| Optical Materials | High sulfur content can lead to a high refractive index. | Development of advanced lenses and optical coatings. |
| Environmental Remediation | Thioether groups can chelate heavy metal ions. | Adsorbents for the removal of toxic metals from water. |
| Sensors | Coordination of the thioether with specific analytes can lead to a detectable signal. | Chemical sensors for environmental or industrial monitoring. |
| Smart Materials | The sulfur atom can be oxidized, changing the material's properties. | Stimuli-responsive materials for drug delivery or self-healing applications. |
| Catalysis | The sulfur atom can act as a ligand for metal catalysts. | Heterogeneous catalysts for various chemical transformations. |
Computational and Theoretical Studies on 5 Phenylthio Pentan 2 One
Electronic Structure and Conformation Analysis
Quantum Chemical Calculations of Molecular Geometry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for determining the ground-state geometry of molecules with high accuracy. For a molecule like 5-(Phenylthio)pentan-2-one, these calculations would typically be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to obtain optimized bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C=O bond length | ~1.21 Å |
| C-S bond length (aliphatic) | ~1.82 Å |
| C-S bond length (aromatic) | ~1.77 Å |
| C-C-C bond angle (in pentanone chain) | ~112° |
| C-S-C bond angle | ~103° |
These values are illustrative and based on standard bond lengths and angles for similar chemical environments. Precise values would require specific DFT calculations.
Conformational Preferences and Energy Landscapes
The flexibility of the pentyl chain in this compound allows it to adopt numerous conformations. The relative energies of these conformers determine the molecule's preferred shape and can significantly influence its reactivity. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating around single bonds. nih.gov
For the aliphatic chain of this compound, rotations around the C-C and C-S bonds are of primary importance. The interactions between the carbonyl group, the phenyl ring, and the alkyl chain will dictate the lowest energy conformations. It is expected that staggered conformations along the C-C bonds will be favored over eclipsed ones to minimize torsional strain. nih.gov Furthermore, gauche and anti-arrangements of the bulky phenylthio group relative to the acetyl group will have distinct energy levels.
Studies on similar flexible molecules have shown that even subtle differences in conformational energies can lead to a significant population of one conformer over others at room temperature. mdpi.com The presence of the sulfur atom, with its larger atomic radius and different bonding characteristics compared to carbon, will influence the rotational barriers and the geometry of the low-energy conformers. acs.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for understanding the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies.
Transition State Analysis of Key Transformations
For this compound, several reactions are of interest, such as enolate formation, subsequent alkylation, and reactions involving the sulfur atom. Computational studies on the α-sulfenylation of ketones, for instance, have provided deep insights into the reaction pathways. unimi.it These studies often employ DFT to locate the transition state structures and calculate their energies.
A key transformation for this compound would be the deprotonation at the α-carbon to the carbonyl group to form an enolate. The presence of the sulfur atom at the γ-position could influence the stability of the resulting enolate through long-range electronic effects. Transition state analysis of the reaction of this enolate with an electrophile would reveal the preferred stereochemical outcome of the reaction.
Table 2: Illustrative Computational Data for a Hypothetical Reaction of a Phenylthio Ketone Enolate
| Parameter | Description | Illustrative Value (kcal/mol) |
| ΔE‡ | Activation Energy | 15-25 |
| ΔErxn | Energy of Reaction | -10 to +10 |
| Imaginary Frequency | Vibrational mode of the transition state | -150 to -400 cm-1 |
This table provides a conceptual framework for the types of data obtained from transition state analysis of reactions involving phenylthio ketones.
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving a polar molecule like this compound, the polarity of the solvent would be a critical factor. For instance, in a deprotonation reaction, a polar protic solvent could stabilize both the base and the enolate through hydrogen bonding, thereby altering the reaction's energy profile compared to a nonpolar aprotic solvent. Computational studies on related systems have shown that failure to account for solvent effects can lead to inaccurate predictions of reaction outcomes.
Predictive Modeling for Novel Reactivity and Derivatives
Computational chemistry is increasingly used not only to explain existing data but also to predict new phenomena. For this compound, predictive modeling could be employed to explore potential new reactions or to design derivatives with enhanced properties.
For example, by calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound, one could predict its susceptibility to attack by various nucleophiles and electrophiles. This information could guide the design of new synthetic routes.
Furthermore, by systematically modifying the structure of this compound in silico (e.g., by adding substituents to the phenyl ring or altering the length of the alkyl chain) and calculating the properties of these virtual derivatives, it would be possible to identify candidates with desirable electronic or steric properties for specific applications, such as in the development of new catalysts or biologically active molecules. This approach, often used in drug discovery, accelerates the design and synthesis of new chemical entities.
Advanced Analytical Techniques in the Research of 5 Phenylthio Pentan 2 One
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopy is indispensable for the unambiguous determination of molecular structures, especially for complex derivatives of 5-(Phenylthio)pentan-2-one that may arise from synthetic modifications.
While one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, multidimensional NMR techniques are crucial for elucidating the intricate structures of more complex derivatives. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed connectivity information, which is vital when the parent structure is modified, for instance, by introducing additional functional groups or forming heterocyclic rings.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For a derivative of this compound, COSY would be used to confirm the integrity of the pentan-2-one backbone by tracing the spin-spin couplings from one proton to its immediate neighbors.
HSQC: This experiment correlates directly bonded carbon atoms to their attached protons. It provides an unambiguous assignment of each carbon atom that bears protons.
HMBC: This technique is critical for mapping long-range (typically 2-3 bonds) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and the phenyl carbon attached to sulfur) and for piecing together different fragments of a molecule. For instance, an HMBC correlation between the protons on C1 and the carbonyl carbon (C2) would confirm the ketone's position.
NOESY: For derivatives with new stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine stereochemistry through spatial proton-proton correlations. ipb.pt
Table 1: Hypothetical 2D NMR Data for a Substituted Derivative of this compound
| Proton Signal (δ, ppm) | COSY Correlations (δ, ppm) | HSQC Correlation (¹³C δ, ppm) | Key HMBC Correlations (¹³C δ, ppm) |
| 2.15 (s, 3H, H-1) | - | 30.1 | 208.5 (C-2), 44.8 (C-3) |
| 2.75 (t, 2H, H-3) | 1.95 (H-4) | 44.8 | 208.5 (C-2), 29.8 (C-4), 30.1 (C-1) |
| 1.95 (m, 2H, H-4) | 2.75 (H-3), 2.90 (H-5) | 29.8 | 208.5 (C-2), 44.8 (C-3), 35.2 (C-5) |
| 2.90 (t, 2H, H-5) | 1.95 (H-4) | 35.2 | 29.8 (C-4), 135.0 (C-ipso) |
| 7.20-7.40 (m, 5H, Ar-H) | - | 126.5-129.5 | 135.0 (C-ipso), 35.2 (C-5) |
This is an interactive data table. Users can sort and filter the data.
Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides exact mass measurements, allowing for the determination of elemental composition. ccea.org.uk Mechanistic fragmentation studies, often using techniques like electron impact (EI) ionization, offer a "fingerprint" of the molecule that confirms its structure.
For this compound, the fragmentation pattern can be predicted based on established principles for ketones and sulfides. chim.lulibretexts.org The molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the molecular formula C₁₁H₁₄OS. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This would lead to two primary fragment ions:
Loss of the propyl-thiophenyl radical to form the highly stable acylium ion [CH₃CO]⁺ at m/z 43. This is often the base peak in the spectrum of 2-ketones. ccea.org.uk
Loss of the methyl radical to form the [M-15]⁺ ion at m/z 179, corresponding to [O=C(CH₂)₂CH₂SPh]⁺.
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could produce a neutral enol and a charged alkene fragment.
Cleavage at the C-S bond: Fragmentation can also occur at the thioether linkage, leading to ions corresponding to the phenylthio group [PhS]⁺ (m/z 109) or the pentanone fragment.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 194 | [C₁₁H₁₄OS]⁺ | Molecular Ion (M⁺) |
| 179 | [C₁₀H₁₁OS]⁺ | Alpha-Cleavage (Loss of •CH₃) |
| 109 | [C₆H₅S]⁺ | Cleavage of C-S bond |
| 85 | [C₅H₉O]⁺ | Cleavage of C-S bond |
| 77 | [C₆H₅]⁺ | Loss of S from [C₆H₅S]⁺ |
| 43 | [C₂H₃O]⁺ | Alpha-Cleavage (Loss of •CH₂(CH₂)₂SPh); likely base peak |
This is an interactive data table. Users can sort and filter the data.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the cornerstone of separating complex mixtures, assessing the purity of synthesized compounds, and monitoring the progress of chemical reactions in real-time.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound and its derivatives. cabidigitallibrary.org
Analytical HPLC: A reversed-phase HPLC method is ideal for assessing the purity of the final product and for monitoring reaction progress. nih.govinternationaloliveoil.org Due to the phenyl group, the compound has a strong UV chromophore, making a UV-Vis or Diode-Array Detector (DAD) highly suitable. A typical method would employ a C18 column with a gradient elution system, often using acetonitrile (B52724) and water as the mobile phase, to separate the target compound from starting materials, by-products, and impurities. researchgate.net
Preparative HPLC: For derivatives that are difficult to purify by traditional methods like distillation or column chromatography, preparative HPLC can be used to isolate the compound in high purity. While more costly, it offers superior resolution for separating closely related isomers or impurities.
Table 3: Example Analytical HPLC Method for Purity Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25-30 min: 95% to 50% B |
This is an interactive data table. Users can sort and filter the data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound is likely amenable to direct GC-MS analysis. This technique provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum for structural confirmation.
For less volatile or more polar derivatives, such as the corresponding alcohol (5-(phenylthio)pentan-2-ol), chemical derivatization may be necessary to increase volatility and improve peak shape. jfda-online.com Silylation, for example using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common strategy to convert polar -OH groups into more volatile TBDMS ethers, which are well-suited for GC-MS analysis. sigmaaldrich.com
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While this compound is a liquid, solid derivatives can be synthesized specifically for crystallographic analysis. nih.gov
Classic derivatization of the ketone functional group to form a crystalline product, such as a 2,4-dinitrophenylhydrazone, an oxime, or a semicarbazone, would provide a sample suitable for single-crystal X-ray diffraction. A successful crystallographic analysis would yield a wealth of data, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
Information about intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.
Absolute configuration if a chiral derivative is analyzed. nih.gov
This level of detail is invaluable for confirming the outcome of a complex synthesis or for understanding the molecule's solid-state properties. mdpi.com
Table 4: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈N₄O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1978.5 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
This is an interactive data table. Users can sort and filter the data.
Emerging Research Directions and Future Perspectives for 5 Phenylthio Pentan 2 One
Exploitation in Catalytic Cycles and Ligand Design
The presence of both a soft sulfur donor and a hard oxygen donor in 5-(Phenylthio)pentan-2-one makes it an intriguing candidate for the development of novel ligands for transition-metal catalysis. The design of ligands is crucial for tailoring the steric and electronic properties of a catalyst, thereby influencing its activity, selectivity, and stability. mdpi.com
The β-thioketone motif, while less explored than its β-diketone counterpart, offers unique coordination chemistry. The sulfur atom can be derivatized to create multidentate ligands. For instance, condensation of the ketone with amines can lead to β-thioketiminate ligands, which have shown promise in supporting organozinc complexes for catalytic hydroboration of ketones. nih.gov The phenylthio group in this compound could be functionalized with additional donor groups to create pincer-type ligands, which are known for their high stability and catalytic activity. mdpi.com
Future research could focus on synthesizing a library of ligands derived from this compound and evaluating their performance in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The electronic properties of the phenyl ring can be systematically tuned to modulate the electron-donating ability of the sulfur atom, providing a means to fine-tune the catalytic activity.
Table 1: Potential Ligand Architectures Derived from this compound
| Ligand Type | Potential Synthesis Route | Potential Metal Complexes | Potential Catalytic Applications |
| Bidentate (S,O) | Direct coordination of this compound | Palladium, Copper, Nickel | Cross-coupling, C-H activation |
| Tridentate (S,N,O) | Condensation with amino-functionalized pyridines | Iron, Ruthenium, Rhodium | Hydrogenation, Transfer hydrogenation |
| Pincer (S,N,S) | Functionalization of the phenyl ring with a second thioether and subsequent condensation | Platinum, Iridium, Gold | Dehydrogenation, Sensing |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scale-up. acs.orgacs.orgacs.org The synthesis of ketones and related compounds has been successfully demonstrated using continuous-flow methodologies. acs.orgnih.gov
The integration of this compound into flow chemistry platforms could streamline its production and subsequent derivatization. A potential continuous-flow synthesis could involve the Michael addition of thiophenol to a pentenone precursor, pumped through a heated reactor coil containing a solid-supported catalyst. acs.org This approach would allow for precise control over reaction parameters, potentially leading to higher yields and purity compared to batch processes.
Furthermore, automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, could be employed to rapidly explore the reaction space for the synthesis and functionalization of this compound. This would accelerate the discovery of new derivatives with desired properties.
Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult and often requires re-optimization | Straightforward by numbering-up or longer run times |
| Safety | Handling of exothermic reactions can be hazardous | Enhanced safety due to small reactor volumes |
| Process Control | Limited control over temperature and mixing | Precise control over all reaction parameters |
Exploration of Sustainable and Biocatalytic Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net
The ketone functionality of this compound makes it a potential substrate for ketoreductases, which can stereoselectively reduce the carbonyl group to a secondary alcohol. This would provide access to chiral building blocks that are valuable for the synthesis of pharmaceuticals and other bioactive molecules. The combination of biocatalytic steps with traditional chemical reactions in a chemoenzymatic cascade is a powerful strategy for efficient and sustainable synthesis. acs.org
Future research in this area could involve screening a panel of ketoreductases for their activity and selectivity towards this compound. The resulting chiral alcohol could then be used as a starting material for the synthesis of more complex molecules. Additionally, the entire biosynthetic pathway for molecules containing a similar structural motif could be elucidated and engineered into a microbial host for the sustainable production of this compound and its derivatives.
Potential in Advanced Chemical Biology Probes (mechanistic focus)
Chemical probes are small molecules used to study and manipulate biological systems. The development of highly selective and potent probes is crucial for understanding disease mechanisms and for drug discovery. The structure of this compound provides a scaffold that could be elaborated into chemical probes with a variety of mechanistic applications.
For instance, the phenylthio moiety could be functionalized with a fluorophore to create a fluorescent probe for imaging specific cellular components. The ketone group could serve as a handle for introducing a reactive group, such as an α,β-unsaturated system, which can covalently react with nucleophilic residues in proteins. nih.gov This would allow for the development of activity-based probes to profile enzyme activity in complex biological samples.
A key aspect of probe development is understanding the mechanism of interaction with the biological target. Mechanistic studies involving this compound-derived probes could involve computational modeling to predict binding modes, followed by experimental validation using techniques such as X-ray crystallography or NMR spectroscopy. These studies would provide valuable insights into the structure-activity relationships and guide the design of next-generation probes with improved properties.
Table 3: Potential Chemical Biology Probes Derived from this compound
| Probe Type | Proposed Modification | Potential Biological Target | Mechanistic Insight |
| Fluorescent Probe | Attachment of a fluorophore to the phenyl ring | Specific enzymes or cellular compartments | Localization and dynamics of the target |
| Activity-Based Probe | Introduction of an electrophilic trap at the α-position of the ketone | Cysteine proteases or other nucleophilic enzymes | Enzyme activity and inhibitor screening |
| Photoaffinity Probe | Incorporation of a photo-crosslinking group | Unknown binding partners | Target identification and validation |
Conclusion
Summary of Current Research Advancements
Research surrounding 5-(Phenylthio)pentan-2-one, a γ-keto sulfide (B99878), has primarily focused on its role as a versatile intermediate in organic synthesis. The compound's structure, featuring a ketone functional group and a phenylthio group, allows for a variety of chemical transformations. smolecule.com Current advancements have highlighted its utility as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. smolecule.com The pentan-2-one backbone provides a suitable chain length for intramolecular cyclization reactions, while the phenylthio group can act as both a stabilizing and a directing group in these transformations. smolecule.com
Modern synthetic methods are moving beyond traditional multi-step processes, such as thiol-Michael additions or sulfide alkylations, and are exploring more efficient routes like transition-metal-free rearrangements. smolecule.com The reactivity of this compound is well-documented in fundamental organic reactions, including the oxidation of its ketone group to form carboxylic acids and its reduction to yield the corresponding alcohol. smolecule.com Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions. smolecule.com
While direct research on this compound itself is somewhat specialized, broader advancements in the synthesis of the general class of γ-keto sulfones, to which its oxidized form belongs, are highly relevant. Recent progress from 2020 onwards has seen the development of novel, greener synthetic methods. rsc.orgnih.govresearchgate.net These include metal-free hydrosulfonylation of unsaturated ketones, electrochemical synthesis to create complex structures, and cascade reactions that improve atom economy and reduce waste by avoiding toxic solvents and extensive purification. nih.govrsc.orgresearchgate.net These advanced methodologies represent the frontier of synthesizing structurally related and valuable chemical intermediates.
A summary of the types of research involving γ-keto sulfides and sulfones is presented below.
| Research Area | Key Advancements & Findings | Relevant Compound Class |
| Synthetic Utility | Serves as a key intermediate for synthesizing complex organic molecules, especially heterocycles, through intramolecular cyclization. smolecule.com | γ-Keto Sulfides |
| Reaction Chemistry | The ketone and phenylthio groups enable various transformations like oxidation, reduction, and electrophilic substitution. smolecule.com | γ-Keto Sulfides |
| Modern Synthesis | Development of efficient, metal-free, and environmentally friendly methods for synthesis, including cascade reactions and electrochemical approaches. nih.govrsc.orgresearchgate.net | γ-Keto Sulfones |
| Biological Potential | The γ-keto sulfone structural motif is found in molecules with anticoagulant, antibacterial, and anticancer activities. rsc.org | γ-Keto Sulfones |
Identification of Knowledge Gaps and Future Research Opportunities
Despite its utility in organic synthesis, there are significant knowledge gaps concerning this compound. The bulk of the available information centers on its synthesis and general reactivity, leaving many of its specific properties and potential applications unexplored.
Knowledge Gaps:
Biological Activity: There is a notable lack of dedicated research into the specific biological activities of this compound itself. While the related γ-keto sulfone class has shown promise in medicinal chemistry, the direct biological profile of this specific sulfide has not been systematically investigated. rsc.org
Material Science Applications: The potential use of this compound in material science, for instance, in the development of novel polymers or coatings, has been suggested but remains largely theoretical and unexplored. smolecule.com
Detailed Mechanistic Studies: While its participation in reactions like cyclization is known, detailed mechanistic studies, particularly using computational and advanced spectroscopic techniques to elucidate reaction pathways and transition states, are scarce.
Physicochemical Characterization: Comprehensive data on its physical properties, such as solubility in various solvents, thermal stability, and crystallographic structure, are not widely available in public-domain research literature.
Comparative Reactivity: A systematic comparison of its reactivity against other thioether ketones with different chain lengths or aromatic substituents is not well-documented. smolecule.com For example, a direct comparison to 3-(Phenylthio)butan-2-one under various reaction conditions could yield valuable structure-activity relationship insights.
Future Research Opportunities:
Pharmacological Screening: A primary opportunity lies in the systematic screening of this compound and its derivatives for various biological activities. This could include antimicrobial, antifungal, and anticancer assays to determine if it can serve as a lead compound for drug discovery. smolecule.com
Oxidation to Sulfone and Derivatives: Research could focus on the controlled oxidation of this compound to its corresponding γ-keto sulfone and subsequent evaluation of this product's biological and chemical properties, leveraging the known potential of the γ-keto sulfone scaffold. nih.gov
Polymer Chemistry: Investigation into its potential as a monomer or additive in polymerization reactions could open new avenues in material science. The thioether linkage could impart unique thermal or optical properties to new materials.
Catalysis: Exploring the use of the sulfur atom in this compound to coordinate with transition metals could lead to the development of novel catalytic systems where the compound acts as a ligand.
Green Chemistry Applications: Applying the latest green synthetic methods, such as those developed for γ-keto sulfones, to the synthesis of this compound derivatives could lead to more sustainable and efficient chemical manufacturing processes. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Phenylthio)pentan-2-one, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the phenylthio group via thiolate attack on a ketone precursor (e.g., 5-chloropentan-2-one) under basic conditions. Reaction temperature (0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of thiophenol to substrate are critical for yield optimization. Catalysts like phase-transfer agents may enhance reactivity. Post-synthesis purification via column chromatography or recrystallization ensures purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify the phenylthio group (δ ~7.3–7.5 ppm for aromatic protons) and ketone carbonyl (δ ~208–210 ppm). DEPT-135 confirms methyl/methylene groups .
- IR : A strong C=O stretch (~1710 cm) and C-S absorption (~650–700 cm) validate functional groups .
- HPLC/MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 195) and purity (>98%) .
Q. How does the phenylthio group influence the compound’s reactivity in organic synthesis?
- Methodological Answer : The sulfur atom in the phenylthio group acts as a nucleophilic site, enabling oxidation to sulfoxide/sulfone derivatives. Reactivity studies should employ oxidizing agents (e.g., HO/acetic acid) under controlled conditions. Kinetic monitoring via TLC or in situ IR tracks reaction progress .
Advanced Research Questions
Q. How can researchers optimize thioether formation to address low yields in this compound synthesis?
- Methodological Answer : Systematic parameter variation is key:
- Solvent : Polar aprotic solvents (DMF, DMSO) improve thiolate nucleophilicity.
- Base : Use stronger bases (e.g., NaH instead of KCO) to deprotonate thiophenol.
- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate substitution.
- Temperature : Elevated temperatures (40–60°C) reduce reaction time but risk side reactions. Design a DOE (Design of Experiments) to identify optimal conditions .
Q. What computational strategies predict the biological activity of this compound given limited experimental data?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential) using software like AutoDock Vina. Compare binding affinities to known dioxane derivatives .
- QSAR Models : Train models on analogs (e.g., phenylthio-containing compounds) to predict logP, bioavailability, and toxicity. Validate with in vitro assays (e.g., COX-2 inhibition) .
Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Database Cross-Referencing : Compare experimental IR/NMR with NIST Chemistry WebBook entries for structurally similar compounds (e.g., 5-phenylpentan-2-one) .
- DFT Calculations : Use Gaussian or ORCA to simulate spectra. Adjust for solvent effects (e.g., CDCl vs. DMSO-d) .
- Stereochemical Analysis : If chirality is suspected, perform optical rotation or chiral HPLC .
Q. How to design a pharmacokinetic study for this compound using the PICOT framework?
- Methodological Answer :
- Population (P) : Rodent models (e.g., Sprague-Dawley rats).
- Intervention (I) : Oral administration at 10–50 mg/kg.
- Comparison (C) : Control group receiving vehicle (e.g., carboxymethyl cellulose).
- Outcome (O) : Plasma concentration (LC-MS/MS), half-life (t), and clearance.
- Time (T) : Sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Use non-compartmental analysis (Phoenix WinNonlin) .
Data Contradiction Analysis
Q. How to address conflicting reports on the oxidative stability of this compound?
- Methodological Answer :
- Controlled Replication : Repeat oxidation experiments (e.g., HO/AcOH) under inert atmosphere to exclude moisture/O interference.
- Advanced Analytics : Use H NMR to quantify sulfoxide/sulfone byproducts. ESI-MS detects trace oxidation products.
- Mechanistic Studies : Probe radical vs. ionic pathways using radical scavengers (TEMPO) or isotopic labeling .
Experimental Design Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
